molecular formula C13H16N2O B14869527 2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile

2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile

Cat. No.: B14869527
M. Wt: 216.28 g/mol
InChI Key: ATIHWLLDSCGUSM-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is a complex organic compound with a unique structure that includes a hydroxyazetidine ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxyazetidine with 2-methyl-3-phenylpropanenitrile under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile involves its interaction with specific molecular targets. The hydroxyazetidine ring can interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxyazetidin-1-yl)-N,N-dimethylpropanamide
  • Ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan-3-yl]acetate
  • 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile

Uniqueness

2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyazetidine ring is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(3-hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile

InChI

InChI=1S/C13H16N2O/c1-13(10-14,15-8-12(16)9-15)7-11-5-3-2-4-6-11/h2-6,12,16H,7-9H2,1H3

InChI Key

ATIHWLLDSCGUSM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C#N)N2CC(C2)O

Origin of Product

United States

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